molecular formula C28H26O8 B2552586 ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate CAS No. 610751-98-9

ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2552586
CAS No.: 610751-98-9
M. Wt: 490.508
InChI Key: NOLIQVMXEBMSQU-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various substituents that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The methoxy groups on the phenyl rings can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB or MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Shares the dimethoxyphenyl group but lacks the chromene core.

    (E)-3-(3,4-Dimethoxyphenyl)acrylic acid methyl ester: Contains a similar phenyl group but differs in the ester and chromene structures.

Uniqueness

Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate is unique due to its combination of a chromene core with multiple methoxy and ester substituents, which may contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-5-34-28(30)27-25(18-8-13-22(32-3)24(14-18)33-4)26(29)21-12-11-20(15-23(21)36-27)35-16-17-6-9-19(31-2)10-7-17/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLIQVMXEBMSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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